

A Guide to Inter-Laboratory Comparison of Prometon Analysis Methods

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Compound of Interest

Compound Name: Prometon

Cat. No.: B051717

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This guide provides a comprehensive overview and comparison of analytical methodologies for the determination of **Prometon**, a widely used herbicide. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring. This document outlines detailed experimental protocols for two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it presents a summary of performance data, including inter-laboratory validation for the LC-MS/MS method, to aid in the selection and implementation of the most suitable method for specific applications.

Data Presentation: Performance of Prometon Analysis Methods

The following tables summarize the quantitative performance data for the LC-MS/MS and GC-MS methods for **Prometon** analysis.

Table 1: Inter-Laboratory Comparison Data for **Prometon** in Water by LC-MS/MS

Fortification Level (mg/L)	Laboratory	Mean Recovery (%)	RSDr (%) [a]	RSDR (%) [b]
0.100	ECM [c]	98.7	1.56	-
ILV [d]	99.2	1.8	2.1	
1.00	ECM	101	1.00	-
ILV	100	1.2	1.5	

[a] Repeatability Relative Standard Deviation [b] Reproducibility Relative Standard Deviation [c] Environmental Chemistry Laboratory [d] Independent Laboratory Validation

Data sourced from EPA MRID No. 49553105.

Table 2: Single-Laboratory Validation Data for **Prometon** in Soil by GC-MS

Fortification Level (µg/kg)	Mean Recovery (%)	RSD (%)
10	95.8	5.2
50	98.2	4.1
200	101.5	3.5

Note: Inter-laboratory comparison data for this specific GC-MS method was not available. The data presented is from a single-laboratory validation study.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for **Prometon** in Water

This method is based on the protocol validated in an inter-laboratory study for the determination of **Prometon** in freshwater.[\[1\]](#)[\[2\]](#)

1. Sample Preparation

- Pipette 2.00 mL of the water sample into a 15-mL glass culture tube.
- Add 2.00 mL of Dilution Solvent (methanol: 0.2% formic acid, v/v) containing the internal standard (e.g., Prometryn at 0.00500 µg/mL).
- Vortex the solution to ensure thorough mixing.
- Filter an aliquot of the diluted sample through a 0.2 µm PTFE syringe filter into a clean tube for analysis.

2. LC-MS/MS Instrumentation and Conditions

- HPLC System: Agilent 1260 Infinity Series or equivalent.
- Mass Spectrometer: AB SCIEX 5500 Triple Quadrupole or equivalent.
- Ionization Mode: Positive Ion Multiple Reaction Monitoring (MRM).
- Analytical Column: Zorbax Eclipse XDB-C8, 150 mm × 4.6 mm, 5 µm particle size, or equivalent.
- Mobile Phase: Gradient elution with acetonitrile and water (both containing 0.1% formic acid).
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 µL.
- MRM Transitions:
 - **Prometon**: Precursor Ion -> Product Ion 1 (Quantitation), Precursor Ion -> Product Ion 2 (Confirmation)
 - Internal Standard (Prometryn): Precursor Ion -> Product Ion

3. Quality Control

- Analyze calibration standards at a minimum of five concentration levels to establish a linear regression curve.
- Process and analyze laboratory reagent blanks, matrix blanks, and fortified matrix samples with each batch of samples.
- The recovery of the fortified samples should be within 70-120%, with a relative standard deviation (RSD) of $\leq 20\%$.

Gas Chromatography-Mass Spectrometry (GC-MS)

Method for Prometon in Soil

The following protocol describes a general method for the analysis of triazine herbicides, including **Prometon**, in soil samples.

1. Sample Preparation (QuEChERS-based Extraction)

- Weigh 10 g of homogenized soil sample into a 50-mL centrifuge tube.
- Add 10 mL of acetonitrile and an appropriate internal standard.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shake vigorously for 1 minute and centrifuge.
- Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO_4 .
- Vortex for 30 seconds and centrifuge.
- The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

- GC System: Agilent 7890B or equivalent.

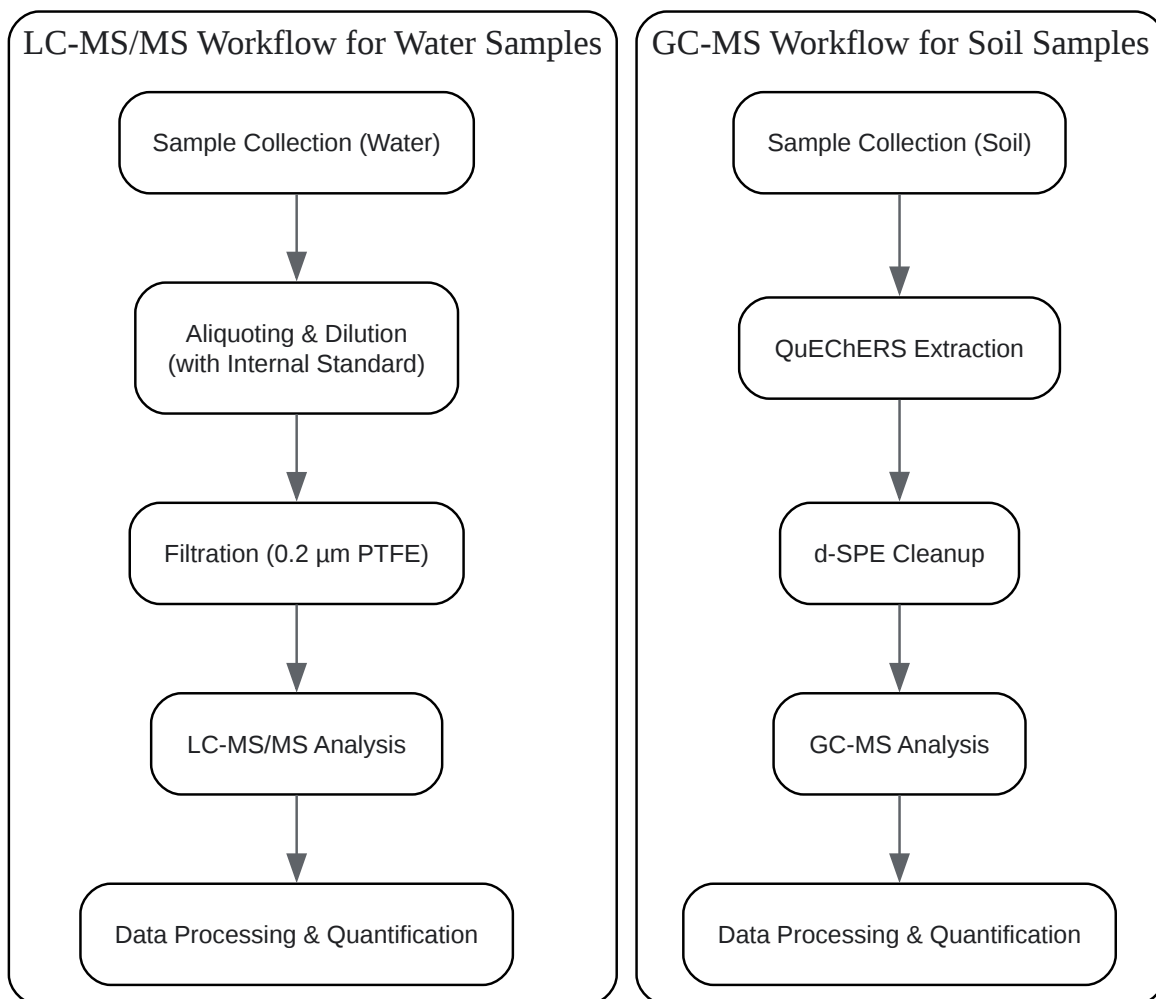
- Mass Spectrometer: Agilent 5977A or equivalent.
- Analytical Column: HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness, or equivalent.
- Carrier Gas: Helium at a constant flow rate.
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for **Prometon** and the internal standard.

3. Quality Control

- Establish a calibration curve using matrix-matched standards at a minimum of five concentration levels.
- Analyze procedural blanks, matrix spikes, and duplicate samples to monitor method performance.
- Acceptable recovery for matrix spikes is typically within 70-120% with an RSD of $\leq 20\%$.

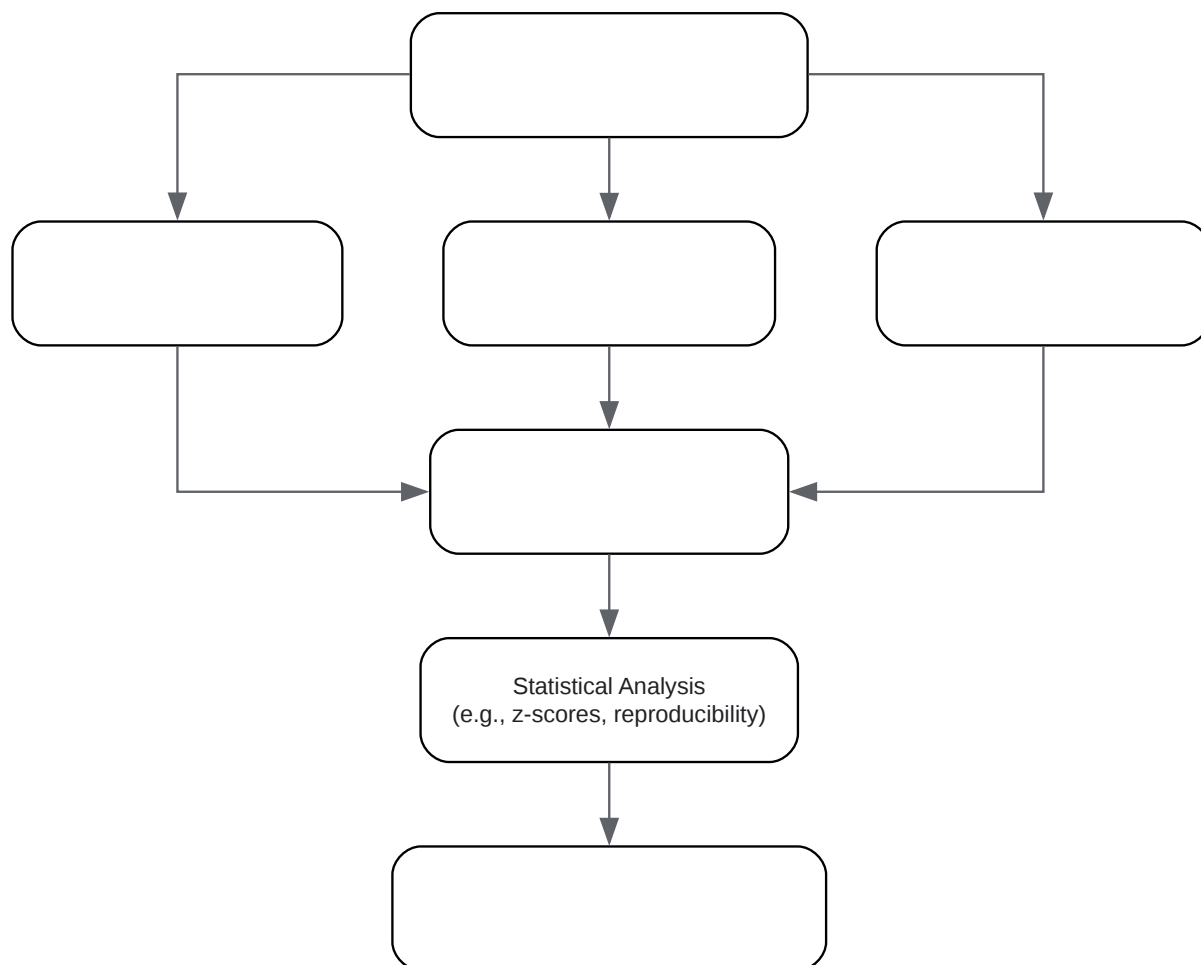
Visualizations

The following diagrams illustrate the key workflows in **Prometon** analysis and inter-laboratory comparison.



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Analytical Workflows for **Prometon** Analysis



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Inter-Laboratory Comparison Workflow

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References

- 1. usgs.gov [usgs.gov]

- 2. mdpi.com [mdpi.com]
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